(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol
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Description
An aminoglycoside antibacterial and antiprotozoal agent produced by species of STREPTOMYCES.
Scientific Research Applications
Synthesis of Carbocyclic Nucleosides
The chemical compound has been researched in the context of synthesizing novel carbocyclic nucleosides. Hřebabecký et al. (2006) explored the synthesis of new conformationally locked carbocyclic nucleosides derived from 3-(hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol. This process involved several steps and resulted in the creation of various derivatives, showcasing the compound's potential in the development of unique nucleoside structures (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).
Solubility Studies in Ethanol-Water Solutions
Gong et al. (2012) investigated the solubility of various saccharides, including derivatives similar to the specified compound, in ethanol-water solutions. Their study provided insights into the solubility behavior of these complex molecules, which is crucial for their practical applications in various solvent systems (Gong, Wang, Zhang, & Qu, 2012).
Reductive Oxa Ring Opening
Cossy et al. (1995) focused on the reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones, leading to the synthesis of C-alpha-galactosides of carbapentopyranoses. This process highlights the compound's utility in generating structurally complex and biologically significant molecules (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).
Development of Novel Scaffolds for Inhibitors
Nakahara et al. (2008) conducted synthetic studies towards creating a new scaffold, spirobicycloimidazoline, from derivatives of the given compound. This research aimed at developing potential specific inhibitors of glycosidases, demonstrating the compound's significance in medicinal chemistry and drug discovery (Nakahara, Okamoto, Suzuki, & Kanie, 2008).
Properties
Molecular Formula |
C23H45N5O14 |
---|---|
Molecular Weight |
615.6 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19+,20-,21-,22-,23+/m1/s1 |
InChI Key |
UOZODPSAJZTQNH-MBWMCGAVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Synonyms |
Aminosidine beta-D-Glucopyranosyl-Isomer Paromomycin Catenulin Estomycin Gabbromycin Humatin Hydroxymycin Neomycin E Paramomycin Paromomycin Paromomycin I Paromomycin Phosphate Paromomycin Sulfate Paromomycin Sulfate (1:1) Paromomycin Sulfate (2:5) Paromomycin, beta D Glucopyranosyl Isomer Paromomycin, beta-D-Glucopyranosyl-Isome |
Origin of Product |
United States |
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